3-Hydroxy-3-methylpentanedinitrile

Description

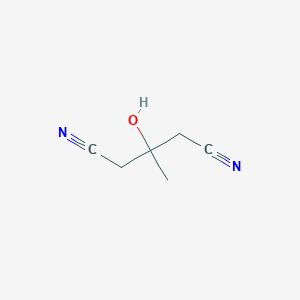

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-3-methylpentanedinitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-6(9,2-4-7)3-5-8/h9H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMYCGBHPZNFSLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC#N)(CC#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70507995 | |

| Record name | 3-Hydroxy-3-methylpentanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72060-94-7 | |

| Record name | 3-Hydroxy-3-methylpentanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70507995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Hydroxy-3-methylpentanedinitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis pathways for 3-hydroxy-3-methylpentanedinitrile, a key intermediate in various chemical and pharmaceutical applications. The document outlines the core synthetic strategies, presents available quantitative data, and includes detailed experimental protocols where accessible in the public domain. Visual diagrams of the synthesis pathways and experimental workflows are provided to enhance understanding.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several key chemical transformations. The most prominent methods identified in chemical literature involve the formation of a cyanohydrin from a ketone, the asymmetric reduction of an unsaturated nitrile, and the hydrocyanation of an unsaturated alcohol. Each of these routes offers distinct advantages and challenges in terms of starting material availability, reaction control, and stereoselectivity.

Synthesis Pathway 1: Cyanohydrin Formation from Butanone

A plausible and direct route to this compound is the nucleophilic addition of a cyanide ion to butanone (methyl ethyl ketone), followed by the addition of a second cyanide-containing group. This method is analogous to the well-established formation of cyanohydrins from ketones and aldehydes.[1]

Reaction Principle

The reaction proceeds via the initial formation of the butanone cyanohydrin, where a cyanide ion attacks the electrophilic carbonyl carbon of butanone. This is followed by a subsequent reaction to introduce the second nitrile group.

Experimental Protocol

While a specific, detailed protocol for the direct synthesis of this compound from butanone was not found in the available literature, a general procedure for cyanohydrin formation can be adapted.[1]

Materials:

-

Butanone

-

Sodium cyanide (NaCN) or Potassium cyanide (KCN)

-

An acid (e.g., sulfuric acid or hydrochloric acid)

-

An appropriate solvent (e.g., water, ethanol)

Procedure:

-

A solution of sodium or potassium cyanide is prepared in an appropriate solvent and cooled in an ice bath.

-

Butanone is added to the cyanide solution.

-

An acid is slowly added to the reaction mixture to generate hydrogen cyanide (HCN) in situ, which then reacts with the ketone. The pH is carefully controlled to ensure the presence of free cyanide ions.[1]

-

The reaction is stirred for a specified period at a controlled temperature to allow for the formation of the cyanohydrin intermediate.

-

The product is then isolated and purified using standard techniques such as extraction and distillation.

Quantitative Data

Specific yield and reaction condition data for the synthesis of this compound via this route are not available in the public literature.

Synthesis Pathway Diagram

Caption: Cyanohydrin formation pathway from butanone.

Synthesis Pathway 2: Asymmetric Reduction of 3-Methyl-3-pentenenitrile

Another reported method for the synthesis of the chiral (3R)-3-hydroxy-3-methylpentanenitrile is the asymmetric reduction of 3-methyl-3-pentenenitrile.[2] This pathway is particularly valuable for producing enantiomerically pure products, which are often required in pharmaceutical applications.

Reaction Principle

This stereoselective method involves the reduction of the carbon-carbon double bond in the α,β-unsaturated nitrile using a chiral catalyst. This approach ensures the formation of the desired stereoisomer with high selectivity.[2]

Experimental Protocol

Detailed experimental protocols for the asymmetric reduction of 3-methyl-3-pentenenitrile are not explicitly available in the reviewed literature. However, general procedures for the asymmetric hydrogenation of α,β-unsaturated nitriles using iridium or rhodium-based chiral catalysts have been described.[3][4]

General Procedure (Adapted):

-

A chiral catalyst, typically a complex of a transition metal (e.g., Iridium or Rhodium) with a chiral ligand, is prepared or obtained commercially.

-

The substrate, 3-methyl-3-pentenenitrile, is dissolved in a suitable solvent in a reaction vessel.

-

The chiral catalyst is added to the solution.

-

The reaction is carried out under a hydrogen atmosphere at a specific pressure and temperature for a set duration.

-

Upon completion, the catalyst is removed, and the product is isolated and purified, often using chromatographic techniques.

Quantitative Data

While specific quantitative data for the synthesis of this compound is not provided, similar asymmetric hydrogenations of α,β-unsaturated nitriles have been reported to achieve high conversions and excellent enantioselectivities (up to 99.7% ee).[4]

Synthesis Pathway Diagram

Caption: Asymmetric reduction of 3-methyl-3-pentenenitrile.

Synthesis Pathway 3: Hydrocyanation of 3-Methyl-3-penten-1-ol

The hydrocyanation of 3-methyl-3-penten-1-ol represents a further potential route to this compound.[2] This reaction involves the addition of hydrogen cyanide across the double bond of the unsaturated alcohol.

Reaction Principle

This method typically requires a catalyst, such as a transition metal complex, to facilitate the addition of the cyano group to the alkene.[2] The hydroxyl group remains intact during this process.

Experimental Protocol

A specific, detailed experimental protocol for the hydrocyanation of 3-methyl-3-penten-1-ol to yield this compound is not available in the surveyed literature. General hydrocyanation reactions of alkenes often employ nickel-based catalysts and can be sensitive to reaction conditions.[5]

General Procedure (Conceptual):

-

3-Methyl-3-penten-1-ol and a suitable transition metal catalyst (e.g., a nickel complex) are combined in a reaction vessel with a suitable solvent.

-

A source of cyanide, such as hydrogen cyanide or a surrogate like acetone cyanohydrin, is introduced to the reaction mixture under controlled conditions.

-

The reaction is maintained at a specific temperature and pressure to promote the hydrocyanation reaction.

-

After the reaction is complete, the product is isolated from the reaction mixture and purified.

Quantitative Data

No specific quantitative data for the yield or reaction conditions for this particular synthesis could be retrieved from the available resources.

Synthesis Pathway Diagram

References

Elucidation of the Chemical Structure of 3-Hydroxy-3-methylpentanedinitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure elucidation of 3-hydroxy-3-methylpentanedinitrile. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from publicly available databases and leverages spectroscopic data from structurally similar molecules to predict its characteristics. This document outlines the compound's fundamental properties, proposes a synthetic route, and presents predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) crucial for its identification and characterization. Furthermore, a plausible metabolic pathway involving cytochrome P450 enzymes is proposed, offering insights into its potential biotransformation. This guide serves as a valuable resource for researchers working with or anticipating the synthesis and characterization of this compound.

Chemical Identity and Properties

This compound is an organic compound with the molecular formula C₆H₁₁NO.[1] It features a pentanenitrile backbone with a hydroxyl and a methyl group attached to the third carbon atom.

Table 1: Chemical Identifiers and Computed Properties

| Property | Value | Source |

| IUPAC Name | 3-hydroxy-3-methylpentanenitrile | PubChem[1] |

| Molecular Formula | C₆H₁₁NO | PubChem[1] |

| Molecular Weight | 113.16 g/mol | PubChem[1] |

| CAS Number | 14368-30-0 | PubChem[1] |

| SMILES | CCC(C)(CC#N)O | PubChem[1] |

| Topological Polar Surface Area | 44 Ų | PubChem[1] |

| XLogP3 | 0.4 | PubChem[1] |

Proposed Synthesis

Proposed Synthesis Workflow:

References

An In-depth Technical Guide on the Physical and Chemical Properties of 3-Hydroxy-3-methylpentanedinitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-3-methylpentanedinitrile is a chiral nitrile compound with potential applications as a building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical agents. Its bifunctional nature, possessing both a hydroxyl and a nitrile group, allows for a variety of chemical transformations. This guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its structural information, reactivity, and synthetic pathways. Due to a notable lack of experimentally determined data in publicly accessible literature, this document combines computational predictions with established chemical principles for cyanohydrins to offer a thorough profile of the compound.

Chemical Identity and Structure

This compound is a tertiary alcohol and a nitrile. The presence of a chiral center at the carbon bearing the hydroxyl and methyl groups gives rise to two enantiomers, (R)- and (S)-3-hydroxy-3-methylpentanedinitrile.

| Identifier | Value |

| IUPAC Name | 3-hydroxy-3-methylpentanenitrile |

| Synonyms | rac-3-hydroxy-3-methylpentanenitrile |

| Molecular Formula | C₆H₁₁NO |

| Molecular Weight | 113.16 g/mol [1] |

| CAS Number | 14368-30-0 (racemate)[1] |

| 918659-09-3 ((3R)-enantiomer) | |

| Canonical SMILES | CCC(C)(C#N)CCO |

| InChI Key | ONLWETYEQPSHET-UHFFFAOYSA-N[1] |

Physical Properties

| Property | Value (Predicted) | Source |

| XLogP3 | 0.4 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem |

| Topological Polar Surface Area | 44.1 Ų | PubChem |

Note: These values are computationally derived and have not been experimentally verified.

Chemical Properties and Reactivity

The chemical behavior of this compound is dictated by its two primary functional groups: the hydroxyl group and the nitrile group.

Reactivity of the Hydroxyl Group

The tertiary hydroxyl group can undergo reactions typical of alcohols:

-

Oxidation: Oxidation of the tertiary alcohol is not possible without cleavage of a carbon-carbon bond, which would require harsh conditions.

-

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of a catalyst will form the corresponding ester.

-

Etherification: The hydroxyl group can be converted to an ether under appropriate conditions, for example, by reaction with an alkyl halide in the presence of a base (Williamson ether synthesis).

Reactivity of the Nitrile Group

The nitrile group is a versatile functional group that can participate in a variety of transformations:

-

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid (3-hydroxy-3-methylpentanoic acid) under acidic or basic conditions. Partial hydrolysis to an amide may also be possible under controlled conditions.

-

Reduction: The nitrile group can be reduced to a primary amine (4-amino-3-methylpentan-3-ol) using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

-

Addition Reactions: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile to form ketones after hydrolysis of the intermediate imine.

Stability

As a cyanohydrin, this compound may exhibit limited stability, particularly in the presence of bases, which can catalyze a retro-addition reaction to yield a ketone (3-pentanone) and hydrogen cyanide.[2][3] The stability is also influenced by temperature; thermal decomposition can occur, especially during analysis by gas chromatography.[4]

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are scarce. However, based on general methods for cyanohydrin synthesis, a plausible experimental approach can be outlined.

General Synthesis via Nucleophilic Addition to a Ketone

This method involves the addition of a cyanide source to 3-pentanone.

Materials:

-

3-Pentanone

-

Sodium cyanide (NaCN) or potassium cyanide (KCN)

-

An acid (e.g., acetic acid or a mineral acid) for in situ generation of HCN

-

An appropriate solvent (e.g., water, ethanol, or a biphasic system)

-

Reaction vessel equipped with a stirrer and temperature control

-

Extraction funnel

-

Distillation apparatus for purification

Procedure:

-

A solution of sodium or potassium cyanide is prepared in the chosen solvent system.

-

The solution is cooled in an ice bath.

-

3-Pentanone is added to the cyanide solution.

-

An acid is added dropwise to the stirred mixture to generate hydrogen cyanide in situ. The pH should be maintained in a slightly acidic to neutral range to favor the addition reaction.[5]

-

The reaction is stirred at a low temperature for several hours until completion, as monitored by an appropriate analytical technique (e.g., TLC or GC-MS).

-

The reaction mixture is then worked up by quenching with a suitable reagent, followed by extraction with an organic solvent.

-

The organic layers are combined, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

-

The crude product can be purified by distillation or column chromatography.

Safety Precaution: This synthesis involves the use of highly toxic cyanide salts and the in-situ generation of hydrogen cyanide gas. All manipulations must be performed in a well-ventilated fume hood by trained personnel with appropriate personal protective equipment.

Visualizations

Synthesis Pathway

Caption: General synthesis of this compound.

Key Reaction Pathways

Caption: Major reactions of this compound.

Safety and Handling

Specific safety data for this compound is not widely available. However, as a cyanohydrin, it should be handled with extreme caution due to the potential for decomposition to release highly toxic hydrogen cyanide gas.[2]

General Safety Precautions:

-

Handling: All work should be conducted in a well-ventilated chemical fume hood.[6] Avoid contact with skin, eyes, and clothing.[6][7] Avoid inhalation of vapors.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[6][7]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.[6][7] The container should be tightly sealed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

In Case of Exposure:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally.

-

Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration.

-

Ingestion: Do NOT induce vomiting. Give large quantities of water.

Seek immediate medical attention in all cases of exposure.

Conclusion

This compound is a chiral molecule with significant potential in synthetic chemistry. While there is a notable absence of comprehensive experimental data regarding its physical and chemical properties, this guide provides a foundational understanding based on its structure and the established chemistry of cyanohydrins. Further research is warranted to experimentally determine its properties and to explore its full potential in various applications, including drug discovery and development. Researchers working with this compound should adhere to strict safety protocols due to the inherent hazards associated with cyanohydrins.

References

- 1. Pentanenitrile, 3-hydroxy-3-methyl- | C6H11NO | CID 11051611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ACETONE CYANOHYDRIN, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. reddit.com [reddit.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. tcichemicals.com [tcichemicals.com]

- 7. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 2-Methyl-2-pentanethiol (CAS 1633-97-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-2-pentanethiol, also known as tert-hexyl mercaptan, is a tertiary thiol with the CAS number 1633-97-2.[1][2] This organosulfur compound is characterized by a sulfhydryl (-SH) group attached to a tertiary carbon atom within a hexyl structure.[1][3] Its branched nature significantly influences its chemical reactivity and physical properties.[3] While primarily recognized for its potent and distinct odor, leading to its use as an odorant in natural gas, 2-methyl-2-pentanethiol also serves as a versatile intermediate in various chemical syntheses.[1][3] This guide provides a comprehensive overview of its properties, potential applications, and relevant experimental considerations for scientific and drug development professionals.

Physicochemical Properties

The physicochemical properties of 2-methyl-2-pentanethiol are summarized in the table below. These characteristics are fundamental for its handling, application in synthesis, and analytical identification.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄S | [1][4][5][6] |

| Molecular Weight | 118.24 g/mol | [1][2][4][5][6] |

| Appearance | Colorless liquid | [1][7] |

| Odor | Strong, unpleasant, reminiscent of rotten cabbage or garlic | [1][7] |

| Boiling Point | 123.9 °C at 760 mmHg | [2][4][8] |

| Flash Point | 20.0 °C (68.0 °F) | [2][4][8] |

| Density | 0.8 ± 0.1 g/cm³ | [4] |

| Solubility in Water | 220.3 mg/L at 25 °C (estimated) | [8] |

| logP (o/w) | 3.010 (estimated) | [4][8] |

| Vapor Pressure | 15.8 mmHg at 25 °C (estimated) | [4][8] |

Synthesis and Purification

The synthesis of tertiary thiols such as 2-methyl-2-pentanethiol can be challenging due to the steric hindrance around the tertiary carbon.[3] General synthetic approaches for tertiary thiols are more readily documented than specific protocols for this particular compound.

Experimental Protocols

General Synthesis of Tertiary Thiols from Tertiary Alcohols:

A common route to tertiary thiols involves the substitution of a tertiary alcohol. The Mitsunobu reaction, or a modification thereof, can be employed for this transformation with inversion of stereochemistry.

-

Reactants: A tertiary alcohol (e.g., 2-methyl-2-pentanol), a phosphine reagent (e.g., triphenylphosphine or phenoxydiphenylphosphine), an activating agent (e.g., a benzoquinone derivative or an azide), and a thiolating agent (e.g., thioacetic acid followed by hydrolysis).

-

General Procedure:

-

The tertiary alcohol is dissolved in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

The phosphine reagent is added to the solution.

-

The activating agent is introduced, often at a reduced temperature to control the reaction rate.

-

The thiolating agent is then added to the reaction mixture.

-

The reaction is stirred at an appropriate temperature (ranging from low temperatures to room temperature) until completion, which is monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction mixture is worked up, which typically involves quenching the reaction, extraction with an organic solvent, washing with brine, and drying over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

-

The crude product is then purified.

-

Purification:

Purification of 2-methyl-2-pentanethiol is crucial to remove unreacted starting materials and byproducts.

-

Distillation: Given its relatively low boiling point, distillation (simple or fractional) is a common purification method.[9] For compounds with boiling points above 150°C, vacuum distillation is preferred to prevent decomposition.[9]

-

Chromatography: Column chromatography can also be used for purification. However, care must be taken to avoid oxidation of the thiol group on the stationary phase. Using acidic alumina instead of silica gel may help mitigate this issue.

Experimental Workflow

Analytical Characterization

A combination of analytical techniques is employed to confirm the identity and purity of 2-methyl-2-pentanethiol.

| Analytical Technique | Expected Observations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | GC provides retention time for purity assessment. MS will show a molecular ion peak (M⁺) and characteristic fragmentation patterns. The fragmentation of alkanes is often influenced by the stability of the resulting carbocations, with cleavage near the branched methyl group being prominent. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Will show distinct signals for the different proton environments in the alkyl chain and the thiol proton. ¹³C NMR: Will display signals corresponding to the unique carbon atoms in the molecule. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | The spectrum will be dominated by C-H stretching vibrations from the methyl and methylene groups (around 2800-3000 cm⁻¹). A weaker S-H stretching band is also expected.[1][2] |

Applications in Research and Development

Chemical Synthesis

2-Methyl-2-pentanethiol serves as a valuable intermediate in organic synthesis.[7] The thiol group is a versatile functional group that can undergo a variety of chemical transformations:

-

Nucleophilic Substitution: The corresponding thiolate, formed by deprotonation of the thiol, is a potent nucleophile that can participate in Sₙ2 reactions to form thioethers.[3]

-

Oxidation: Thiols can be oxidized to form disulfides (R-S-S-R). This reversible reaction is fundamental in various chemical and biological processes.[3]

-

Michael Addition: Thiolates can undergo conjugate addition to α,β-unsaturated carbonyl compounds to form β-sulfanyl ketones.[3]

-

Radical Reactions: The S-H bond can undergo homolytic cleavage to form thiyl radicals, which are key intermediates in reactions such as thiol-ene and thiol-yne "click" chemistry for the construction of polymers.[3]

Materials Science

The reactivity of the thiol group makes it suitable for applications in materials science. Thiols can be used to create self-assembled monolayers (SAMs) on surfaces, and the branched structure of 2-methyl-2-pentanethiol can influence the packing and stability of these layers.[3] Furthermore, the reversible nature of the disulfide bond formed from thiol oxidation is exploited in the development of "smart" materials that respond to environmental stimuli.[3]

Drug Development

While there is no direct evidence of 2-methyl-2-pentanethiol being a key component in any marketed drug, the thiol functional group is present in numerous pharmaceutical compounds and plays a crucial role in their biological activity.[10] Thiol-containing drugs can act as antioxidants, metal chelators, and can restore cellular thiol pools.[10][11] Tertiary alkyl groups, such as the one present in 2-methyl-2-pentanethiol, can influence a molecule's hydrophobicity and steric profile, which are important considerations in drug design.[12] Therefore, as a building block, 2-methyl-2-pentanethiol has the potential to be incorporated into novel therapeutic agents where the introduction of a tertiary thiol moiety is desired.

Biological Activity and Signaling Pathways

Currently, there is a lack of publicly available scientific literature detailing the specific biological activities of 2-methyl-2-pentanethiol or its direct involvement in any cellular signaling pathways. The biological roles of thiols, in general, are extensive, primarily centered around redox chemistry.[5] Thiols are crucial for maintaining the cellular redox state and are involved in post-translational modifications of proteins that can modulate signaling cascades.[5] However, specific studies on 2-methyl-2-pentanethiol in a biological context have not been found.

Safety and Handling

2-Methyl-2-pentanethiol is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated area, away from ignition sources.[7] It can be irritating to the skin and respiratory system.[1] Exposure to high temperatures may lead to the release of toxic fumes, including sulfur oxides.[7]

Conclusion

2-Methyl-2-pentanethiol is a tertiary thiol with well-defined physicochemical properties. Its primary established uses are as an odorant in natural gas and as a versatile intermediate in chemical synthesis, with potential applications in materials science. While the general importance of the thiol group in drug development is well-recognized, specific applications of 2-methyl-2-pentanethiol in this area are not yet documented in the literature. Similarly, its direct interaction with biological signaling pathways remains an area for future investigation. This guide provides a foundational understanding of this compound for researchers and professionals, highlighting both its known characteristics and areas where further research is needed.

References

- 1. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 2. docsity.com [docsity.com]

- 3. researchgate.net [researchgate.net]

- 4. Enhanced infrared absorption spectra of self-assembled alkanethiol monolayers using the extraordinary infrared transmission of metallic arrays of subwavelength apertures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Volatile thiols using GC-MSD - Chromatography Forum [chromforum.org]

- 7. JP2014211433A - Quantification method of thiol compound and sulfide compound - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. How To [chem.rochester.edu]

- 10. researchgate.net [researchgate.net]

- 11. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. omicsonline.org [omicsonline.org]

An In-Depth Technical Guide to the Formation of 3-Hydroxy-3-methylpentanedinitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism of 3-hydroxy-3-methylpentanedinitrile, a cyanohydrin of significant interest in organic synthesis. This document details the underlying chemical principles, reaction pathways, and available data, offering valuable insights for professionals in research and development.

Core Concepts: The Cyanohydrin Reaction

The formation of this compound is a classic example of a cyanohydrin reaction. This reaction involves the nucleophilic addition of a cyanide anion to the carbonyl carbon of a ketone or aldehyde. In the case of this compound, the ketone precursor is pentan-3-one, also known as diethyl ketone.

The reaction is typically base-catalyzed, as a basic environment increases the concentration of the nucleophilic cyanide anion (CN⁻). The cyanide anion attacks the electrophilic carbonyl carbon of the diethyl ketone, leading to the formation of a tetrahedral intermediate, an alkoxide ion. In the subsequent step, this intermediate is protonated, typically by a molecule of hydrogen cyanide (HCN) or another proton source present in the reaction mixture, to yield the final cyanohydrin product, this compound. This reaction is reversible, but for many aliphatic ketones, the equilibrium favors the formation of the cyanohydrin.[1][2][3]

Reaction Mechanism and Pathway

The formation of this compound from diethyl ketone proceeds through a well-established two-step nucleophilic addition mechanism.

Step 1: Nucleophilic Attack

The cyanide anion (CN⁻), a potent nucleophile, attacks the partially positive carbonyl carbon of diethyl ketone. This results in the breaking of the carbon-oxygen π-bond, with the electrons moving to the highly electronegative oxygen atom, forming a tetrahedral alkoxide intermediate.

Step 2: Protonation

The negatively charged alkoxide intermediate is a strong base and is subsequently protonated by a suitable proton donor in the reaction medium. This is often a molecule of hydrogen cyanide (HCN), which is regenerated in the catalytic cycle, or another acid present in the reaction mixture. This protonation step yields the final, stable this compound.

Below is a Graphviz diagram illustrating this reaction pathway.

Caption: Reaction mechanism for the formation of this compound.

Physicochemical and Spectroscopic Data

While detailed experimental data for the synthesis of this compound is not extensively published, the following table summarizes its key physicochemical properties based on available database information.[4] Spectroscopic data is limited, with the availability of a 13C NMR spectrum noted.[4]

| Property | Value | Reference |

| IUPAC Name | 3-hydroxy-3-methylpentanenitrile | [4] |

| Molecular Formula | C₆H₁₁NO | [4] |

| Molecular Weight | 113.16 g/mol | [4] |

| CAS Number | 14368-30-0 | [4] |

| 13C NMR | Spectrum available from Wiley-VCH GmbH | [4] |

Experimental Protocols: A Representative Synthesis

Synthesis of Methyl Ethyl Ketone Cyanohydrin [5]

-

Reactants:

-

Methyl ethyl ketone (72.1 g, 1.0 mole)

-

Sodium cyanide

-

Hydrochloric acid

-

-

Procedure:

-

The reaction is carried out by reacting methyl ethyl ketone with sodium cyanide in the presence of hydrochloric acid.

-

The product, methyl ethyl ketone cyanohydrin, is obtained with a reported yield of 88.9% based on the amount of methyl ethyl ketone used.[5]

-

Adaptation for this compound Synthesis:

To synthesize this compound, diethyl ketone would be substituted for methyl ethyl ketone, with stoichiometric adjustments of the other reagents. A typical laboratory-scale synthesis would involve the slow addition of an acid to a mixture of diethyl ketone and a cyanide salt (e.g., NaCN or KCN) in an aqueous or solvent system, often at reduced temperatures to control the exothermic reaction. The product would then be isolated through extraction and purified by distillation or chromatography.

The following diagram outlines a general workflow for such a synthesis.

Caption: A generalized experimental workflow for cyanohydrin synthesis.

Alternative Synthetic Routes

While the direct cyanohydrin reaction is the most straightforward approach, alternative methods have been reported for the synthesis of structurally similar chiral cyanohydrins, which could potentially be adapted for the racemic synthesis of this compound. These include:

-

Asymmetric reduction of an unsaturated nitrile: For example, (3R)-3-Hydroxy-3-methylpentanenitrile can be synthesized by the asymmetric reduction of 3-methyl-3-pentenenitrile using a chiral catalyst.

-

Hydrocyanation of an unsaturated alcohol: Another route to the chiral analog involves the hydrocyanation of 3-methyl-3-penten-1-ol, a reaction often catalyzed by a transition metal complex.

These methods offer pathways to stereochemically defined products and are of particular interest in pharmaceutical and fine chemical synthesis.

Conclusion

The formation of this compound is fundamentally governed by the principles of the cyanohydrin reaction, a robust and well-understood transformation in organic chemistry. While specific quantitative data and detailed experimental protocols for this particular compound are sparse in publicly accessible literature, the established mechanism and procedures for analogous ketones provide a strong framework for its synthesis and study. Further research to quantify the reaction kinetics, optimize yields, and fully characterize the spectroscopic properties of this compound would be a valuable contribution to the field.

References

- 1. scs.illinois.edu [scs.illinois.edu]

- 2. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Pentanenitrile, 3-hydroxy-3-methyl- | C6H11NO | CID 11051611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. EP0132320A1 - Method of preparing cyanohydrins - Google Patents [patents.google.com]

Spectroscopic and Synthetic Overview of 3-Hydroxy-3-methylpentanedinitrile: A Technical Report

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the available spectroscopic data for 3-Hydroxy-3-methylpentanedinitrile, a nitrile compound with potential applications in organic synthesis and pharmaceutical development. Despite a thorough search of scientific literature and chemical databases, complete, publicly accessible experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound remains elusive. This document summarizes the currently available information, outlines general synthetic approaches, and provides predicted spectroscopic data to guide researchers in their synthetic and analytical efforts.

Introduction

This compound (C₆H₁₁NO, Mol. Wt.: 113.16 g/mol ) is a tertiary alcohol and a dinitrile. The presence of a hydroxyl group and a nitrile functionality suggests its potential as a versatile building block in the synthesis of more complex molecules, including pharmaceutical intermediates. The accurate characterization of this compound through spectroscopic methods is crucial for its identification, purity assessment, and elucidation of its chemical structure.

Synthesis and Spectroscopic Characterization

Synthesis

A potential synthetic pathway is the reaction of ethyl vinyl ketone with a cyanide reagent, followed by the addition of a methyl organometallic reagent (e.g., methylmagnesium bromide) to the resulting keto-nitrile. Subsequent hydrolysis of the protecting groups would yield the desired this compound.

It is important to note that the synthesis of the chiral version, (3R)-3-Hydroxy-3-methylpentanenitrile, has been mentioned in the context of asymmetric reduction of 3-methyl-3-pentenenitrile or hydrocyanation of 3-methyl-3-penten-1-ol. However, specific experimental conditions and characterization data for these reactions are not publicly documented.

Spectroscopic Data

Comprehensive, experimentally verified spectroscopic data for this compound is not currently available in public databases. The following sections provide predicted data based on the chemical structure and typical values for similar functional groups.

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl, ethyl, and methylene protons. The chemical shifts would be influenced by the neighboring hydroxyl and nitrile groups.

¹³C NMR: A ¹³C NMR spectrum for "Pentanenitrile, 3-hydroxy-3-methyl-" is noted in the PubChem database (CID 11051611) as being available from Wiley-VCH GmbH, however, the spectral data is not publicly accessible. Based on the structure, six distinct carbon signals are expected.

Table 1: Predicted NMR Data for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| CH₃ (on C3) | ~1.3 | ~25 |

| CH₂ (ethyl) | ~1.7 | ~30 |

| CH₃ (ethyl) | ~1.0 | ~8 |

| CH₂ (cyanomethyl) | ~2.6 | ~20 |

| C-OH | ~70 | Not Applicable |

| C≡N | Not Applicable | ~120 |

Note: These are predicted values and should be confirmed by experimental data.

The IR spectrum of this compound would be characterized by the presence of key functional group absorptions.

Table 2: Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H | Stretching | 3600-3200 (broad) |

| C-H | Stretching (alkane) | 3000-2850 |

| C≡N | Stretching | 2260-2240 |

| C-O | Stretching | 1260-1000 |

The mass spectrum of this compound would show the molecular ion peak and characteristic fragmentation patterns.

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₁₁NO |

| Exact Mass | 113.08 |

| Molecular Ion [M]⁺ | m/z 113 |

| Key Fragments | [M-CH₃]⁺ (m/z 98), [M-C₂H₅]⁺ (m/z 84), [M-H₂O]⁺ (m/z 95) |

Experimental Protocols

Due to the absence of published experimental work, detailed protocols for the synthesis and spectroscopic analysis of this compound cannot be provided at this time. Researchers planning to work with this compound would need to develop and optimize these procedures. A general workflow for such a project is outlined below.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a logical workflow for the synthesis and subsequent spectroscopic analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

While this compound holds potential as a synthetic intermediate, a significant gap exists in the publicly available scientific literature regarding its experimental synthesis and detailed spectroscopic characterization. The predicted data and proposed workflow in this guide are intended to serve as a starting point for researchers interested in this compound. Further experimental investigation is necessary to establish a definitive spectroscopic profile and reliable synthetic protocols.

An In-depth Technical Guide to the Solubility of 3-Hydroxy-3-methylpentanedinitrile in Organic Solvents

Disclaimer: Publicly available scientific literature and chemical databases do not currently provide specific quantitative solubility data for 3-Hydroxy-3-methylpentanedinitrile. This guide offers a comprehensive overview of the predicted solubility characteristics based on general principles of organic chemistry, qualitative data for a structurally similar compound, and detailed, standardized experimental protocols for determining solubility. This information is intended for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a bifunctional organic molecule containing both a hydroxyl (-OH) and a nitrile (-C≡N) group. The presence of the polar hydroxyl group suggests the potential for hydrogen bonding, which would typically confer solubility in polar solvents. The nitrile group also contributes to the molecule's polarity. The overall solubility in a given organic solvent will be determined by the interplay of these polar features with the nonpolar hydrocarbon backbone.

Predicted Solubility Profile

Based on the structure of this compound, a general solubility profile can be predicted:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The hydroxyl group of the solute can act as both a hydrogen bond donor and acceptor, while the nitrile group can act as a hydrogen bond acceptor. This suggests that this compound is likely to be soluble in polar protic solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide): The polarity of these solvents and their ability to act as hydrogen bond acceptors would likely lead to good solubility.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar hydrocarbon portion of the molecule may allow for some solubility in nonpolar solvents, but the highly polar functional groups will likely limit this solubility.

Illustrative Solubility Data for a Related Compound

While quantitative data for this compound is unavailable, qualitative solubility information for the related compound, (R)-3,5-Dihydroxy-3-methylpentanenitrile, can provide some insight. The presence of an additional hydroxyl group in this related compound would be expected to increase its polarity and favor solubility in polar solvents.

Table 1: Qualitative Solubility of (R)-3,5-Dihydroxy-3-methylpentanenitrile

| Organic Solvent | Chemical Formula | Type | Qualitative Solubility |

| Chloroform | CHCl₃ | Moderately Polar | Soluble |

| Dichloromethane (DCM) | CH₂Cl₂ | Moderately Polar | Soluble |

| Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Soluble |

| Methanol | CH₃OH | Polar Protic | Soluble |

This data is illustrative and based on a structurally similar compound. Actual solubility of this compound will vary.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of a compound like this compound in organic solvents.

This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known mass or volume of the solvent.

Apparatus and Materials:

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Pipettes

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient time (typically 24-48 hours) to ensure the solution is saturated.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a known volume of the supernatant using a pipette or syringe. Immediately filter the solution through a syringe filter to remove any undissolved microcrystals.

-

Solvent Evaporation and Weighing: Transfer a known volume or mass of the clear, saturated filtrate to a pre-weighed evaporating dish or vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Mass Determination: Once the solvent is completely removed, place the dish or vial in a desiccator to cool to room temperature. Weigh the dish or vial containing the dried solute.

-

Calculation: The solubility can be calculated in various units, such as g/100 mL or mol/L, using the mass of the dissolved solute and the volume of the solvent in which it was dissolved.

This is a common and reliable method for determining solubility, particularly for compounds with a chromophore that allows for UV-Vis spectrophotometric analysis.

Apparatus and Materials:

-

UV-Vis Spectrophotometer

-

Thermostatically controlled shaker

-

Vials with screw caps

-

Syringe filters

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot a calibration curve of absorbance versus concentration.

-

Saturated Solution Preparation: Prepare saturated solutions in various organic solvents as described in the gravimetric method (steps 1 and 2).

-

Sampling and Dilution: After equilibration, filter a sample of the supernatant. Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.

-

Spectroscopic Measurement: Measure the absorbance of the diluted solution at λ_max.

-

Calculation: Use the calibration curve to determine the concentration of the diluted solution. Back-calculate to find the concentration of the original saturated solution, which represents the solubility.

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key experimental workflows for solubility determination.

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Workflow for Spectroscopic Solubility Determination.

An In-depth Technical Guide on the Thermal Stability of 3-Hydroxy-3-methylpentanedinitrile

Disclaimer: As of November 2025, publicly available experimental data on the thermal stability of 3-Hydroxy-3-methylpentanedinitrile is limited. A review of available safety data sheets and chemical literature indicates that specific decomposition temperatures and detailed thermal analyses have not been widely reported[1]. This guide, therefore, provides a framework for researchers and drug development professionals on the methodologies that should be employed to determine the thermal stability of this compound, alongside theoretical considerations based on its chemical structure.

Introduction

This compound is a chemical compound whose thermal stability is a critical parameter for its safe handling, storage, and application in various chemical syntheses, including potential pharmaceutical development. Understanding its behavior at elevated temperatures is essential to prevent uncontrolled decomposition, which could lead to the release of hazardous substances and compromise product purity and efficacy. This document outlines the standard experimental procedures and theoretical pathways for evaluating the thermal stability of this compound.

Hypothetical Experimental Protocols for Thermal Stability Assessment

The following protocols describe the standard methods for determining the thermal stability of a chemical compound like this compound.

2.1. Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

Instrumentation: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of pure this compound is placed in an inert sample pan (e.g., alumina or platinum).

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: The sample is heated at a linear rate, for example, 10 °C/min, over a temperature range from ambient (e.g., 25 °C) to a temperature high enough to ensure complete decomposition (e.g., 500 °C).

-

Data Analysis: The TGA thermogram, a plot of mass versus temperature, is analyzed to determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax), which is obtained from the peak of the derivative of the TGA curve (DTG).

2.2. Differential Scanning Calorimetry (DSC)

Objective: To identify thermal events such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these transitions.

Methodology:

-

Instrumentation: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of this compound is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

Atmosphere: The analysis is performed under an inert atmosphere (e.g., nitrogen) with a constant purge gas flow.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, typically a heating rate of 10 °C/min, over a relevant temperature range.

-

Data Analysis: The DSC thermogram, a plot of heat flow versus temperature, is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition). The peak area can be integrated to determine the enthalpy of the transition.

Hypothetical Data Presentation

In the absence of experimental data, the following tables illustrate how the results from the proposed analyses would be presented.

Table 1: Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Value (°C) |

| Onset of Decomposition (Tonset) | To be determined |

| Temperature of Maximum Decomposition Rate (Tmax) | To be determined |

| Residual Mass at 500 °C (%) | To be determined |

Table 2: Differential Scanning Calorimetry (DSC) Data for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Melting | To be determined | To be determined | To be determined |

| Decomposition | To be determined | To be determined | To be determined |

Visualizations

4.1. Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive thermal stability analysis of this compound.

Caption: Experimental workflow for thermal stability assessment.

4.2. Theoretical Decomposition Pathway

The chemical structure of this compound (N≡C-CH₂-C(OH)(CH₃)-CH₂-C≡N) suggests potential pathways for thermal decomposition. In the absence of experimental data from techniques like Evolved Gas Analysis, the following diagram presents a plausible, though hypothetical, decomposition cascade. The molecule contains nitrile groups and a tertiary alcohol, which are likely sites for thermal fragmentation.

Caption: Theoretical thermal decomposition pathways.

Conclusion

While experimental data on the thermal stability of this compound is currently lacking in the public domain, this guide provides a comprehensive framework for its determination. The proposed TGA and DSC protocols are standard industry practices that will yield crucial data on the material's thermal limits. The theoretical decomposition pathway offers a starting point for understanding the potential byproducts of thermal degradation. For researchers and professionals in drug development, conducting these analyses is a mandatory step to ensure the safety, quality, and stability of any formulation containing this compound. Further studies, including Evolved Gas Analysis, would provide a more complete picture of the decomposition mechanism.

References

Theoretical and Computational Investigations of 3-Hydroxy-3-methylpentanedinitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 3-Hydroxy-3-methylpentanedinitrile. Due to the limited availability of direct experimental and computational data for this specific molecule, this document establishes a robust framework for its investigation by leveraging established principles and data from analogous aliphatic alcohols and organic nitriles. The guide details theoretical approaches for geometry optimization, vibrational frequency analysis, and NMR chemical shift prediction using Density Functional Theory (DFT). Furthermore, it outlines exemplar experimental protocols for its synthesis and spectroscopic characterization. All quantitative data are presented in structured tables for clarity, and key workflows are visualized using diagrams to facilitate understanding. This document serves as a foundational resource for researchers initiating theoretical or experimental studies on this compound and related compounds.

Introduction

This compound is a bifunctional organic molecule containing both a hydroxyl and a nitrile group. This combination of functional groups imparts unique chemical properties and potential for diverse applications, including as a precursor in the synthesis of pharmaceuticals and specialty polymers. A thorough understanding of its molecular structure, spectroscopic properties, and reactivity is crucial for its effective utilization.

Computational chemistry provides powerful tools to predict and understand the properties of molecules at an atomic level.[1] Theoretical calculations can offer insights into molecular geometry, vibrational modes, and electronic structure, complementing and guiding experimental work. This guide outlines the application of such methods to this compound.

Theoretical and Computational Methodologies

The theoretical investigation of this compound would typically involve a multi-step computational workflow. This process begins with the optimization of the molecule's three-dimensional structure and proceeds to the calculation of its spectroscopic and thermodynamic properties.

Geometry Optimization

The initial step in any computational study is to determine the most stable conformation of the molecule. This is achieved through geometry optimization, a process that locates the minimum energy structure on the potential energy surface. Density Functional Theory (DFT) is a widely used and reliable method for this purpose.[2]

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Functional Group | Predicted Value |

| Bond Length (Å) | C-C (alkane) | 1.54 |

| C-C≡N | 1.47 | |

| C≡N | 1.16[3] | |

| C-O | 1.43 | |

| O-H | 0.96 | |

| Bond Angle (°) | C-C-C | 109.5 |

| C-C≡N | 180[4] | |

| C-O-H | 109.5 | |

| Dihedral Angle (°) | H-O-C-C | ~60 (gauche) / 180 (anti) |

Note: These values are representative and would be precisely calculated in a specific computational study.

Vibrational Frequency Analysis

Once the geometry is optimized, a vibrational frequency analysis is performed. This calculation serves two primary purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) spectrum of the molecule.[5] The calculated frequencies correspond to the vibrational modes of the molecule, which can be compared with experimental IR data for structural confirmation.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| O-H | Stretching, H-bonded | 3300-3400 (broad)[6] |

| C-H (sp³) | Stretching | 2850-3000 |

| C≡N | Stretching | 2230-2260[7] |

| C-O | Stretching | ~1050[6] |

NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation in organic chemistry.[8][9] Computational methods can accurately predict the ¹H and ¹³C NMR chemical shifts, aiding in the interpretation of experimental spectra.[10][11] The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose within a DFT framework.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Environment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| -OH | Hydroxyl proton | 1.5-4.0 (variable) | - |

| -CH₃ | Methyl group | 1.2 | ~25 |

| -CH₂- | Methylene adjacent to C(OH) | 1.7 | ~35 |

| -CH₂-CN | Methylene adjacent to nitrile | 2.5 | ~20 |

| -C(OH)- | Tertiary carbon with hydroxyl | - | 50-80[6] |

| -C≡N | Nitrile carbon | - | 115-130[7] |

Note: Chemical shifts are relative to a standard reference (e.g., TMS) and can be influenced by the choice of solvent in both experimental and computational studies.

Experimental Protocols

The synthesis and characterization of this compound would involve standard organic chemistry laboratory techniques.

Synthesis: Cyanohydrin Formation

This compound is a tertiary cyanohydrin. A general and effective method for the synthesis of cyanohydrins is the reaction of a ketone with a cyanide source.[12][13]

Exemplar Protocol for the Synthesis of this compound:

-

Reaction Setup: A solution of 3-pentanone (1.0 equivalent) in a suitable solvent (e.g., ethanol) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Cyanide Addition: A solution of potassium cyanide (KCN, 1.1 equivalents) in water is added dropwise to the cooled ketone solution. The reaction mixture is kept under a nitrogen atmosphere.

-

Acidification: After the addition of the cyanide solution, a weak acid (e.g., acetic acid) is added dropwise to generate hydrogen cyanide in situ.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield pure this compound.

Safety Note: Hydrogen cyanide and its salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Spectroscopic Characterization

The synthesized product would be characterized using standard spectroscopic techniques to confirm its identity and purity.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3300-3400 cm⁻¹ corresponding to the O-H stretch of the hydroxyl group and a sharp, strong absorption band around 2240 cm⁻¹ characteristic of the C≡N stretch.[7][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show distinct signals for the methyl and methylene protons, with the chemical shifts influenced by the adjacent hydroxyl and nitrile groups. The hydroxyl proton would likely appear as a broad singlet. ¹³C NMR would show characteristic signals for the nitrile carbon (115-130 ppm) and the carbon bearing the hydroxyl group (50-80 ppm).[6][7]

-

Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure.

Visualizations

Molecular Structure

Caption: Ball-and-stick representation of this compound.

Computational Workflow

Caption: A typical workflow for the computational study of a small molecule.

Synthetic Pathway

Caption: Simplified reaction scheme for the synthesis of the target compound.

Conclusion

While direct experimental and computational studies on this compound are not extensively reported in the literature, this technical guide provides a comprehensive framework for its investigation. The outlined theoretical methodologies, based on Density Functional Theory, are well-established for predicting the geometric, vibrational, and spectroscopic properties of organic molecules. The exemplar experimental protocols for synthesis and characterization are based on reliable and standard laboratory procedures for cyanohydrins. This guide serves as a valuable starting point for researchers and professionals in drug development and materials science who are interested in exploring the properties and potential applications of this compound. The combination of computational prediction and experimental validation will be key to unlocking the full potential of this versatile molecule.

References

- 1. sciforum.net [sciforum.net]

- 2. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]

- 3. Nitrile - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Q-Chem 5.1 Userâs Manual : Harmonic Vibrational Analysis [manual.q-chem.com]

- 6. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. NMR Spectroscopy [www2.chemistry.msu.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. An automated framework for NMR chemical shift calculations of small organic molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tutorchase.com [tutorchase.com]

- 13. What is Cyanohydrin Synthesis | lookchem [lookchem.com]

- 14. fiveable.me [fiveable.me]

Potential Derivatives of 3-Hydroxy-3-methylpentanedinitrile: A Technical Guide for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the potential synthetic derivatives of 3-Hydroxy-3-methylpentanedinitrile, a molecule offering multiple avenues for chemical modification. By targeting its hydroxyl and nitrile functional groups, a diverse library of novel compounds can be generated. This document provides a comprehensive overview of these potential derivatives, including detailed theoretical experimental protocols for their synthesis and a discussion of their potential biological activities based on structurally related compounds.

Core Compound: this compound

This compound is a chiral molecule with a tertiary alcohol and a nitrile group. These functional groups serve as key handles for synthetic transformations, allowing for the exploration of a wide range of chemical space.

| Property | Value |

| Molecular Formula | C₆H₁₁NO |

| Molecular Weight | 113.16 g/mol [1] |

| IUPAC Name | 3-hydroxy-3-methylpentanenitrile[1] |

| CAS Number | 14368-30-0[1] |

Potential Synthetic Transformations and Derivatives

The primary sites for derivatization on this compound are the hydroxyl and nitrile functionalities. The following sections outline the synthesis of four potential derivatives, providing detailed experimental protocols adapted from established chemical literature for analogous transformations.

Hydrolysis of the Nitrile Group: Synthesis of 3-Hydroxy-3-methylpentanoic Acid

The hydrolysis of the nitrile group can lead to the formation of a carboxylic acid, a common pharmacophore in drug molecules. This transformation can be achieved under acidic or basic conditions.

Potential Biological Relevance: Aliphatic β-hydroxy acids are utilized in cosmetic and dermatological applications for their exfoliating and skin-renewing properties[2]. Furthermore, variations in their structure can lead to a range of other biological activities[3].

Table 1: Physicochemical Properties of 3-Hydroxy-3-methylpentanoic Acid

| Property | Value |

| Molecular Formula | C₆H₁₂O₃ |

| Molecular Weight | 132.16 g/mol [4] |

| IUPAC Name | 3-hydroxy-3-methylpentanoic acid[4] |

| Predicted LogP | 0.62[5] |

Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol is adapted from the general procedure for nitrile hydrolysis.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.13 g, 10 mmol).

-

Acid Addition: Add a 1:1 mixture of concentrated sulfuric acid and water (20 mL).

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it over crushed ice (50 g).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Purify by column chromatography on silica gel.

Reduction of the Nitrile Group: Synthesis of 3-(Aminomethyl)-3-methylpentan-1-ol

Reduction of the nitrile group yields a primary amine, a key functional group in many biologically active compounds, including neurotransmitter analogs.

Potential Biological Relevance: The resulting gamma-amino alcohol structure is of interest due to its structural similarity to gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system[6][7]. Molecules that modulate the GABA system often exhibit relaxing, anti-anxiety, and anti-convulsive effects[6].

Table 2: Physicochemical Properties of 3-(Aminomethyl)-3-methylpentan-1-ol

| Property | Value |

| Molecular Formula | C₆H₁₅NO |

| Molecular Weight | 117.19 g/mol [8] |

| IUPAC Name | 3-Amino-3-methylpentan-1-ol |

| SMILES | CCC(C)(N)CCO[8] |

Experimental Protocol: Nitrile Reduction with LiAlH₄

This protocol is a standard procedure for the reduction of nitriles to primary amines.

-

Reaction Setup: In a flame-dried 250 mL three-necked flask under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄) (0.76 g, 20 mmol) in anhydrous tetrahydrofuran (THF) (50 mL).

-

Substrate Addition: Dissolve this compound (1.13 g, 10 mmol) in anhydrous THF (20 mL) and add it dropwise to the LiAlH₄ suspension at 0 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

-

Quenching: Cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water (0.8 mL), 15% aqueous NaOH (0.8 mL), and water (2.4 mL).

-

Filtration and Extraction: Stir the resulting white precipitate for 30 minutes, then filter and wash the solid with THF. Concentrate the filtrate and extract the aqueous residue with diethyl ether (3 x 25 mL).

-

Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.

Etherification of the Hydroxyl Group: Synthesis of 3-Methoxy-3-methylpentanenitrile

The tertiary alcohol can be converted to an ether, which can alter the compound's lipophilicity and metabolic stability. The Williamson ether synthesis is a classic method for this transformation. Given the tertiary nature of the alcohol, an Sₙ2 reaction is not feasible with the corresponding alkoxide. A more suitable approach involves the use of a strong base and a methylating agent.

Table 3: Physicochemical Properties of 3-Methoxy-3-methylpentanenitrile

| Property | Value |

| Molecular Formula | C₇H₁₃NO |

| Molecular Weight | 127.19 g/mol |

| IUPAC Name | 3-methoxy-3-methylpentanenitrile |

| Predicted XLogP3 | 1.5 |

Experimental Protocol: Methylation of a Tertiary Alcohol

This protocol is adapted from procedures for the methylation of tertiary alcohols.

-

Reaction Setup: To a solution of this compound (1.13 g, 10 mmol) in anhydrous THF (20 mL) at 0 °C under a nitrogen atmosphere, add sodium hydride (NaH) (60% dispersion in mineral oil, 0.48 g, 12 mmol) portion-wise.

-

Stirring: Stir the mixture at room temperature for 30 minutes.

-

Methylating Agent: Add methyl iodide (CH₃I) (0.75 mL, 12 mmol) dropwise at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

-

Extraction and Purification: Extract the mixture with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash chromatography.

Esterification of the Hydroxyl Group: Synthesis of 3-Acetoxy-3-methylpentanenitrile

Esterification of the tertiary alcohol can produce prodrugs or compounds with altered pharmacokinetic properties. The reaction with an acyl chloride in the presence of a base is a common method.

Table 4: Physicochemical Properties of 3-Acetoxy-3-methylpentanenitrile

| Property | Value |

| Molecular Formula | C₈H₁₃NO₂ |

| Molecular Weight | 155.19 g/mol |

| IUPAC Name | 3-acetoxy-3-methylpentanenitrile |

| Predicted XLogP3 | 1.2 |

Experimental Protocol: Acylation of a Tertiary Alcohol

This protocol is adapted from standard acylation procedures for alcohols[9].

-

Reaction Setup: Dissolve this compound (1.13 g, 10 mmol) in anhydrous dichloromethane (20 mL) in a flask equipped with a magnetic stirrer and a nitrogen inlet.

-

Base Addition: Add triethylamine (2.1 mL, 15 mmol).

-

Acylating Agent: Cool the mixture to 0 °C and add acetyl chloride (1.07 mL, 12 mmol) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Work-up: Quench the reaction with water (10 mL). Separate the layers and extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Purification: Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Summary and Future Directions

This compound represents a versatile starting material for the generation of a library of diverse chemical entities. The synthetic routes outlined in this guide provide a framework for the creation of novel carboxylic acids, primary amines, ethers, and esters. The potential biological activities of these derivatives, inferred from structurally similar compounds, suggest that this chemical scaffold may be a valuable starting point for the development of new therapeutic agents. Further investigation into the biological effects of these and other derivatives is warranted to fully explore the potential of this compound in drug discovery.

Experimental Workflow Overview

References

- 1. Pentanenitrile, 3-hydroxy-3-methyl- | C6H11NO | CID 11051611 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Applications of hydroxy acids: classification, mechanisms, and photoactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Aliphatic, Cyclic, and Aromatic Organic Acids, Vitamins, and Carbohydrates in Soil: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Hydroxy-3-methylpentanoic acid | C6H12O3 | CID 538288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Hydroxy-3-methylpentanoic acid|lookchem [lookchem.com]

- 6. GABA - Wikipedia [en.wikipedia.org]

- 7. my.clevelandclinic.org [my.clevelandclinic.org]

- 8. cymitquimica.com [cymitquimica.com]

- 9. iiste.org [iiste.org]

Methodological & Application

Application Note: 3-Hydroxy-3-methylpentanedinitrile as a Potential Precursor for High-Performance Polymers via Diaminopyridine Intermediates

Audience: Researchers, scientists, and drug development professionals.

Note on Precursor Chemistry: The compound "3-Hydroxy-3-methylpentanedinitrile" is not commonly cited in polymer synthesis literature. It is presumed the intended precursor is a related hydroxynitrile. This document outlines a well-established pathway for polymer synthesis starting from a similar and readily available precursor, 3-hydroxyglutaronitrile (3-HGN) . This methodology involves the conversion of the hydroxynitrile into a diaminopyridine monomer, which can then be polymerized to form a variety of high-performance polymers, including polyamides, polyimides, and polyureas. This approach is presented as a viable strategy for researchers interested in developing novel polymers from hydroxynitrile-based starting materials.

Introduction

High-performance polymers are essential materials in advanced applications requiring excellent thermal stability, mechanical strength, and chemical resistance. Aromatic and heteroaromatic polymers, such as polyamides, polyimides, and polyureas, are prominent members of this class. The synthesis of these polymers relies on the availability of functional monomers. Hydroxynitriles, such as 3-hydroxyglutaronitrile (3-HGN), represent a versatile class of precursors that can be converted into valuable polymer monomers.[1][2][3][4][5]

This application note details the synthetic pathway from a hydroxynitrile precursor to various polymer families. The core of this strategy is the transformation of 3-HGN into a diaminopyridine, a versatile building block for step-growth polymerization.[1][2][3]

Synthetic Pathway Overview

The overall process can be divided into two main stages:

-

Monomer Synthesis: Conversion of 3-hydroxyglutaronitrile (3-HGN) to a diaminopyridine.

-

Polymerization: Reaction of the resulting diaminopyridine with appropriate co-monomers (diacid chlorides, dianhydrides, or diisocyanates) to yield the desired polymer.

Figure 1: Overall workflow from 3-HGN to various polymer classes.

Experimental Protocols

Stage 1: Synthesis of Diaminopyridine from 3-Hydroxyglutaronitrile

The conversion of 3-HGN to diaminopyridine is typically achieved through a reaction with ammonia or an ammonium donor.[1][2][3][5] This process involves amination and subsequent cyclization.

Protocol: Synthesis of 2,6-Diaminopyridine

-

Reaction Setup: In a high-pressure autoclave, combine 3-hydroxyglutaronitrile (1 equivalent), an ammonium donor such as ammonia (3-4 equivalents), and a solvent like methanol.[6]

-

Catalyst Addition: Introduce a transition metal catalyst, such as copper(I) chloride, copper(II) sulfate, or other salts of copper, cobalt, manganese, or zinc (typically 2-4 mol%).[5][6]

-

Reaction Conditions: Seal the autoclave and heat the mixture to a temperature between 100-200°C (a typical condition is 150°C) for 3 to 5 hours.[5][6]

-

Work-up and Purification: After cooling the reactor, vent any excess pressure. The solvent is removed under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography to yield the diaminopyridine monomer.[6]

Figure 2: Workflow for the synthesis of diaminopyridine from 3-HGN.

Stage 2: Polymerization Protocols

The diaminopyridine monomer can be polymerized with various co-monomers to produce polyamides, polyimides, and polyureas. Below are representative protocols for each polymer type.

Polyamides are synthesized by the polycondensation of a diamine with a diacid chloride.[1][2][4]

Protocol: Low-Temperature Solution Polycondensation

-

Diamine Solution: Dissolve the synthesized diaminopyridine (1 equivalent) in a dry, polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc) under a nitrogen atmosphere. An acid acceptor like pyridine or triethylamine may also be added.

-

Monomer Addition: Cool the solution to 0-5°C in an ice bath. Add an equimolar amount of a diacid chloride (e.g., terephthaloyl chloride or isophthaloyl chloride) portion-wise while stirring vigorously.

-